1-(5-Chloro-2-methoxyphenyl)-3-[1-(4-methoxyphenyl)ethyl]thiourea
Description
N-(5-chloro-2-methoxyphenyl)-N’-[1-(4-methoxyphenyl)ethyl]thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of a thiourea group, which is a sulfur-containing functional group, and two aromatic rings substituted with chloro and methoxy groups.
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[1-(4-methoxyphenyl)ethyl]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2S/c1-11(12-4-7-14(21-2)8-5-12)19-17(23)20-15-10-13(18)6-9-16(15)22-3/h4-11H,1-3H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQKCHFRLQKYNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NC(=S)NC2=C(C=CC(=C2)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-N’-[1-(4-methoxyphenyl)ethyl]thiourea typically involves the reaction of 5-chloro-2-methoxyaniline with 1-(4-methoxyphenyl)ethyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of N-(5-chloro-2-methoxyphenyl)-N’-[1-(4-methoxyphenyl)ethyl]thiourea can be scaled up by using larger reaction vessels and optimizing the reaction conditions to improve yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-N’-[1-(4-methoxyphenyl)ethyl]thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The aromatic rings can undergo reduction reactions to form corresponding amines.
Substitution: The chloro and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium hydroxide are employed.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-N’-[1-(4-methoxyphenyl)ethyl]thiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-N’-[1-(4-methoxyphenyl)ethyl]thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The compound’s aromatic rings can also participate in π-π interactions, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2-methoxyphenyl)-N’-[1-(4-methoxyphenyl)ethyl]thiourea
- N-(5-chloro-2-methylphenyl)-N’-[1-(4-methoxyphenyl)ethyl]thiourea
- N-(5-chloro-2-methoxyphenyl)-N’-[1-(4-methylphenyl)ethyl]thiourea
Uniqueness
N-(5-chloro-2-methoxyphenyl)-N’-[1-(4-methoxyphenyl)ethyl]thiourea is unique due to its specific substitution pattern on the aromatic rings, which influences its chemical reactivity and biological activity. The presence of both chloro and methoxy groups provides a balance of electron-withdrawing and electron-donating effects, enhancing its versatility in various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
